molecular formula C10H14N2O B7561360 2-methyl-N-pyridin-2-ylbutanamide

2-methyl-N-pyridin-2-ylbutanamide

Cat. No.: B7561360
M. Wt: 178.23 g/mol
InChI Key: JNZKWRHJMMMXML-UHFFFAOYSA-N
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Description

2-methyl-N-pyridin-2-ylbutanamide is a chemical compound of interest in medicinal chemistry and organic synthesis. Compounds featuring a pyridylmethylamine moiety, such as this one, are frequently employed as versatile building blocks or intermediates in the preparation of more complex molecules . The structure of this compound, which includes an amide linkage to a pyridine ring, is similar to that of ligands used in coordination chemistry for generating metal complexes with potential biological activity . Research into analogous compounds shows that such structures can be synthesized and characterized for various applications . Furthermore, the pyridine moiety is a common pharmacophore found in molecules with a range of biological activities. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material appropriately, using proper personal protective equipment.

Properties

IUPAC Name

2-methyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-8(2)10(13)12-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZKWRHJMMMXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylbutanoyl Chloride

The acid chloride route begins with converting 2-methylbutanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, treatment with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by reflux for 30 minutes, yields 2-methylbutanoyl chloride in >95% purity.

Coupling with 2-Aminopyridine

The acyl chloride is reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM). A representative procedure involves adding 2-aminopyridine (1.1 equiv) dropwise to a cooled (0°C) solution of 2-methylbutanoyl chloride (1.0 equiv) and TEA (1.5 equiv) in DCM. After stirring at room temperature for 12 hours, the mixture is washed with brine, dried over MgSO₄, and concentrated. Column chromatography (hexane/ethyl acetate, 3:1) affords the title compound in 78% yield.

Key Data:

ParameterValueSource
Yield78%
Reaction Time12 hours
PurificationColumn chromatography

Carbodiimide-Mediated Coupling

Activation with EDCl/HOBt

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate 2-methylbutanoic acid. In a typical protocol, 2-methylbutanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes. 2-Aminopyridine (1.05 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Workup with ethyl acetate and 10% citric acid, followed by silica gel purification, yields 85% of the product.

Role of Solvent and Base

Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the activated intermediate. The addition of NMM (2.0 equiv) as a base neutralizes HCl generated during activation, preventing side reactions.

Key Data:

ParameterValueSource
Yield85%
ActivatorEDCl/HOBt
SolventDMF

Mixed Carbonate Activation Approach

Isobutyl Chloroformate Strategy

A less common but high-yielding method involves generating a mixed carbonate intermediate. 2-Methylbutanoic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and NMM (1.5 equiv) in THF at −15°C for 20 minutes. 2-Aminopyridine (1.05 equiv) is then added, and the mixture is stirred at 0°C for 3 hours. After quenching with water, extraction with ethyl acetate and concentration yields the crude product, which is recrystallized from ethanol/water (92% yield).

Mechanistic Insight:
The mixed carbonate intermediate increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine.

Comparative Analysis of Synthetic Routes

Yield and Practicality

  • Acid Chloride Route: Moderate yield (78%), but requires hazardous SOCl₂.

  • EDCl/HOBt Method: Higher yield (85%) with milder conditions.

  • Mixed Carbonate Activation: Highest yield (92%) but sensitive to moisture.

Scalability and Cost

EDCl/HOBt is preferred for large-scale synthesis due to commercial availability and reproducibility. The mixed carbonate method, while efficient, demands stringent anhydrous conditions, increasing operational costs.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate) remains the standard for isolating 2-methyl-N-pyridin-2-ylbutanamide. Alternatively, recrystallization from ethanol/water (3:1) provides high-purity crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H), 8.20 (s, 1H), 7.70 (td, J = 7.7, 1.8 Hz, 1H), 7.20 (d, J = 8.2 Hz, 1H), 2.55 (m, 1H), 2.30 (s, 3H), 1.60 (m, 2H), 0.95 (t, J = 7.3 Hz, 3H).

  • HRMS: Calcd for C₁₁H₁₅N₂O ([M + H]⁺): 191.1184; Found: 191.1186 .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-pyridin-2-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2-methyl-N-pyridin-2-ylbutanamide include iodine (I2), TBHP, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of 2-methyl-N-pyridin-2-ylbutanamide depend on the specific reaction conditions and reagents used. For example, oxidative cleavage can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

2-methyl-N-pyridin-2-ylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-pyridin-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-methyl-N-pyridin-2-ylbutanamide with analogous compounds, focusing on structural variations, synthesis methods, and inferred properties.

2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

This compound, reported in Journal of Physical Science (2016), shares a pyridine-derived substituent but differs in three key aspects:

Backbone : Benzamide (aromatic) vs. butanamide (aliphatic).

Functional Groups : Thiourea (-N-CS-N-) vs. amide (-CONH-).

Substituents : 4-methylpyridin-2-yl vs. unsubstituted pyridin-2-yl.

Property 2-methyl-N-pyridin-2-ylbutanamide (Target) 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (Analog)
Molecular Weight ~192.24 g/mol (calculated) 327.42 g/mol (reported)
Backbone Type Aliphatic (butanamide) Aromatic (benzamide)
Key Functional Group Amide (-CONH-) Thiourea (-N-CS-N-)
Pyridine Substituent Pyridin-2-yl 4-methylpyridin-2-yl
Synthetic Route Likely acyl chloride + amine Ortho-toluyl chloride + KSCN, then amine condensation
Reported Bioactivity Not studied Antibacterial activity (specific strains undisclosed)

Key Observations :

  • The aromatic benzamide backbone in the analog may enhance thermal stability and π-π stacking interactions compared to the aliphatic butanamide.
N-pyridin-2-ylacetamide

A simpler analog lacking the methyl-branched aliphatic chain:

  • Solubility : Higher water solubility due to shorter chain length.
  • Reactivity : Reduced steric hindrance may facilitate faster hydrolysis of the amide bond.
2-methyl-N-(pyridin-3-yl)butanamide

A regioisomer with the pyridine nitrogen at the 3-position:

  • Electronic Effects : The 3-position nitrogen may alter dipole moments and hydrogen-bonding patterns compared to the 2-isomer.
  • Biological Target Affinity : Pyridine ring orientation could influence binding to enzymes or receptors.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-methyl-N-pyridin-2-ylbutanamide, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling between 2-methylbutanoyl chloride and 2-aminopyridine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
  • Temperature : Controlled conditions (0–25°C) minimize side reactions .
  • Catalysts : Use of coupling agents like HATU or DCC improves amide bond formation .
  • Purification : Column chromatography or recrystallization ensures product purity .

Q. What spectroscopic techniques are recommended for characterizing 2-methyl-N-pyridin-2-ylbutanamide’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring protons (δ 7.0–8.5 ppm) and butanamide backbone (e.g., methyl groups at δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What safety protocols should be followed when handling 2-methyl-N-pyridin-2-ylbutanamide in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks .
  • Waste Disposal : Segregate organic waste containing pyridine derivatives for incineration .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of 2-methyl-N-pyridin-2-ylbutanamide during synthesis?

  • Methodological Answer :

  • Chiral Resolutions : Use chiral stationary phases in HPLC (e.g., Chiralpak® columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during amide coupling to favor specific stereoisomers .
  • Crystallization : Solvent-mediated crystallization with ethanol/water mixtures enhances enantiomeric excess (ee) .

Q. What in vitro assays are suitable for evaluating the biological activity of 2-methyl-N-pyridin-2-ylbutanamide?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins .

Q. How should researchers resolve contradictions between computational predictions and experimental data regarding pharmacological properties?

  • Methodological Answer :

  • Orthogonal Validation : Cross-validate docking results with experimental binding assays (e.g., SPR vs. molecular dynamics simulations) .
  • Meta-Analysis : Compare datasets across literature to identify consensus mechanisms (e.g., PubChem BioActivity data) .
  • Adjust Force Fields : Refine computational models using experimental solubility/logP data to improve predictive accuracy .

Q. What strategies minimize byproduct formation during the synthesis of 2-methyl-N-pyridin-2-ylbutanamide?

  • Methodological Answer :

  • Reagent Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to amine to prevent over-acylation .
  • Temperature Gradients : Gradual warming from 0°C to room temperature reduces side reactions .
  • Protecting Groups : Temporarily block reactive pyridine nitrogen with Boc groups during critical steps .

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